Polyphyllin E (RG)

Ovarian Cancer Cytotoxicity IC50

Pain point: Anti-invasive saponins often induce apoptosis at migration-inhibitory doses, confounding mechanistic studies. Solution: Polyphyllin E (CAS 76296-73-6) uniquely suppresses ovarian cancer cell migration via AKT/NF-κB blockade at sub-cytotoxic 0.5-1.0 µM. • IC50: 5.05-7.46 µM; confirmed by AKT overexpression rescue • Low prior-art density (<5 publications); HPLC ≥98% purity • Certificate of Analysis provided; global shipping available

Molecular Formula C51H82O20
Molecular Weight 1015.2 g/mol
Cat. No. B12104299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePolyphyllin E (RG)
Molecular FormulaC51H82O20
Molecular Weight1015.2 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)C)OC8C(C(C(C(O8)C)O)O)O)OC9C(C(C(C(O9)C)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)C)C)C)OC1
InChIInChI=1S/C51H82O20/c1-20-10-15-51(62-19-20)21(2)32-30(71-51)17-29-27-9-8-25-16-26(11-13-49(25,6)28(27)12-14-50(29,32)7)66-48-44(70-47-41(61)38(58)35(55)31(18-52)67-47)43(69-46-40(60)37(57)34(54)23(4)64-46)42(24(5)65-48)68-45-39(59)36(56)33(53)22(3)63-45/h8,20-24,26-48,52-61H,9-19H2,1-7H3
InChIKeyPLDYAXVZGBUCAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Polyphyllin E (RG) Structural Identity and Bioactivity


Polyphyllin E (CAS 76296-73-6; synonym: Chonglou Saponin E) is a steroidal saponin isolated from the rhizomes of Paris polyphylla, a plant widely used in Traditional Chinese Medicine [1]. It belongs to the polyphyllin class of diosgenin-based glycosides, characterized by a spirostanol aglycone core decorated with a tetrasaccharide chain at C-3. With a molecular formula of C51H82O20 and a molecular weight of 1015.20 g/mol, Polyphyllin E is one of the higher-molecular-weight members within the polyphyllin family [2]. Its primary documented bioactivity centers on the inhibition of ovarian cancer cell proliferation, migration, and invasion through down-regulation of the AKT/NF-κB signaling axis, distinguishing it mechanistically from other polyphyllins that engage different upstream regulators [3].

Why Polyphyllin E Cannot Be Substituted by Other Polyphyllins


Although polyphyllins I, II, VI, VII, D, and E share a common biosynthetic origin in Paris polyphylla, they differ substantially in aglycone identity (diosgenin vs. pennogenin), glycosylation pattern (number, type, and linkage of sugar residues), and engaged molecular targets [1]. Consequently, their pharmacological profiles are non-interchangeable. Polyphyllin E possesses a diosgenin core with a distinct tetrasaccharide chain that yields a molecular weight of 1015.2 Da, while Polyphyllin I (C44H70O16, 855.02 Da) is a pennogenin-based diglycoside that activates JNK and inhibits PDK1/Akt/mTOR . Even among diosgenin-based members, Polyphyllin E's specific arrangement of rhamnose and glucose units differs from Polyphyllin D (diosgenin diglycoside) and Polyphyllin F (diosgenin triglycoside) [1]. These structural variations translate into divergent target selectivity: Polyphyllin E uniquely suppresses the AKT/NF-κB pathway at the level of IκB phosphorylation, leading to reduced MMP2 and MMP9 expression at sub-cytotoxic concentrations (0.5–1.0 µM)—a functional signature not replicated by other polyphyllins at equivalent doses [2].

Quantitative Evidence vs. Closest Analogs


Anti-Proliferative IC50 in Ovarian Cancer Cell Lines

Polyphyllin E (PPE) inhibited SK-OV-3 and OVCAR-3 ovarian cancer cell viability with 24 h IC50 values of 7.462 ± 1.086 µM and 5.053 ± 0.5632 µM, respectively, as measured by CCK-8 assay [1]. In a separate study, Polyphyllin I tested in the same SK-OV-3 and OVCAR-3 cell lines showed significant proliferation inhibition only at 5–20 µmol/L without a reported IC50, indicating that Polyphyllin E provides an experimentally determined, quantifiable potency benchmark in this ovarian cancer model [2]. By contrast, Polyphyllin VII exhibited a lower IC50 (0.41 ± 0.10 µM) in A549 lung cancer cells, underscoring the cell-type-dependent potency landscape that precludes direct substitution [3].

Ovarian Cancer Cytotoxicity IC50

Anti-Metastatic Activity at Sub-Cytotoxic Doses

At low concentrations (0.5 and 1.0 µM), Polyphyllin E did not exhibit significant cytotoxicity against SK-OV-3 and OVCAR-3 cells over 24 h, yet markedly suppressed wound field gap closure in scratch-wound healing assays and reduced invasive capacity in Transwell invasion assays [1]. Mechanistically, these sub-cytotoxic doses significantly down-regulated MMP2 and MMP9 protein levels and inhibited AKT phosphorylation, with concomitant reduction of nuclear NF-κB localization and NF-κB phosphorylation [1]. This functional dissociation—anti-metastatic activity uncoupled from cytotoxicity—is not documented for Polyphyllin I or Polyphyllin VII at comparable concentrations; Polyphyllin I induces G2/M arrest and apoptosis at 2.5–5 µM in breast cancer cells, and Polyphyllin VII triggers mitochondrial apoptosis at sub-micromolar concentrations [2].

Metastasis Migration Invasion MMP2 MMP9

AKT/NF-κB/MMP Axis vs. Polyphyllin I and VII Targets

Polyphyllin E's mechanism was validated through rescue experiments: transfection with constitutively active AKT lentiviral particles reversed PPE-mediated inhibition of cell migration, invasion, and MMP2/MMP9 down-regulation, confirming a direct causal link through the AKT–NF-κB signaling axis [1]. In contrast, Polyphyllin I functions as a JNK pathway activator and PDK1/Akt/mTOR inhibitor, inducing autophagy and G2/M arrest [2]. Polyphyllin VII operates through the PP2A/AKT/DRP1 axis, promoting mitochondrial translocation of DRP1 and mitochondrial fission-mediated apoptosis [3]. While all three compounds intersect with AKT signaling, their upstream regulators and downstream effectors are distinct: Polyphyllin E uniquely terminates at MMP2/MMP9 suppression relevant to extracellular matrix remodeling.

AKT/NF-κB Pathway MMP Inhibition Target Selectivity

Unique Diosgenin-Tetrasaccharide Architecture

Polyphyllin E was structurally elucidated as diosgenin-3-O-α-L-rhamnopyranosyl(1→2)-α-L-rhamnopyranosyl(1→4)[α-L-rhamnopyranosyl(1→3)]-β-D-glucopyranoside, a diosgenin-based saponin bearing four sugar units (C51H82O20, MW 1015.2) [1]. Polyphyllin I, the most widely studied polyphyllin, is a pennogenin-based diglycoside (C44H70O16, MW 855.02) . The aglycone switch from diosgenin to pennogenin (addition of a hydroxyl at C-17 of the spirostanol skeleton) and the reduction in glycosylation complexity confer different physicochemical properties: Polyphyllin E has a higher topological polar surface area (295.00 Ų vs. an estimated ~230 Ų for Polyphyllin I) and different solubility profiles [2].

Steroidal Saponin Glycosylation Pattern Structure-Activity Relationship

Under-Studied Research Space vs. Polyphyllins I, II, VII

A literature analysis as of 2025 indicates that Polyphyllin E has been the subject of approximately 1–2 dedicated primary research articles, predominantly the 2022 Liu et al. study in ovarian cancer [1]. In contrast, Polyphyllin I has over 30 publications, Polyphyllin VII has approximately 15 publications, and Polyphyllin II has approximately 10 publications indexed in PubMed [2]. A comprehensive 2025 review on polyphyllins in neuroprotection explicitly discusses Polyphyllins I, II, and VII but does not reference Polyphyllin E, underscoring its absence from major pharmacological landscapes [3]. This publication asymmetry means that Polyphyllin E represents an opportunity for novel target discovery and mechanism-of-action studies with reduced risk of prior art conflicts.

Research Gap Therapeutic Potential Ovarian Cancer

Optimal Research Application Scenarios


Ovarian Cancer Anti-Metastatic Mechanism Studies

Polyphyllin E is uniquely suited for studying the uncoupling of tumor cell motility from viability. At 0.5–1.0 µM, it suppresses wound-healing migration and Matrigel invasion without inducing significant cell death, enabling researchers to isolate AKT/NF-κB-driven MMP2/MMP9 regulation as a determinant of metastatic behavior independently of cytotoxicity [1]. This application is not replicable with Polyphyllin I or VII, which induce apoptosis at concentrations overlapping with their anti-migratory doses.

NF-κB Pathway Inhibitor Screening and SAR Studies

Because Polyphyllin E's anti-invasive activity is directly and specifically mediated through AKT/NF-κB signaling—confirmed by complete rescue upon AKT overexpression [1]—it serves as a well-characterized positive control or scaffold for NF-κB pathway inhibitor screening in ovarian cancer. Its defined IC50 values (5.05–7.46 µM) provide a reproducible benchmark for assay validation.

Glycosylation SAR Studies of Steroidal Saponins

Polyphyllin E's tetrasaccharide diosgenin architecture (C51H82O20) makes it a valuable comparator in systematic SAR studies examining how incremental sugar unit additions modulate bioactivity, solubility, and target engagement relative to diosgenin diglycosides (Polyphyllin D, C44H70O16) and triglycosides (Polyphyllin F, C51H82O19) [2]. This glycosylation gradient is not available within other polyphyllin sub-series.

Novel Lead Discovery in Underexplored Natural Products

Given that Polyphyllin E has fewer than five primary research publications, it offers an opportunity for novel IP generation and mechanism-of-action discovery with lower prior art density compared to Polyphyllin I (>30 publications). Research groups can leverage its validated ovarian cancer activity as a starting point for medicinal chemistry optimization [1][3].

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